molecular formula C12H13N3OS B1222316 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide CAS No. 300664-52-2

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide

Cat. No.: B1222316
CAS No.: 300664-52-2
M. Wt: 247.32 g/mol
InChI Key: ZTRZCZGJROPELE-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide typically involves the reaction of 5-methyl-2-phenyl-1,3-thiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate certain pathways, resulting in its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3-thiazol-4-yl)ethanohydrazide
  • 2-(2-Phenyl-1,3-thiazol-4-yl)ethanohydrazide
  • 5-Methyl-2-phenyl-1,3-thiazole-4-carboxylic acid hydrazide

Uniqueness

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide is unique due to the presence of both the methyl and phenyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-10(7-11(16)15-13)14-12(17-8)9-5-3-2-4-6-9/h2-6H,7,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRZCZGJROPELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369480
Record name 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300664-52-2
Record name 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide
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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethanohydrazide

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